[1,2,4]Triazolo[3,4-F][1,2,4]triazin-8-OL
CAS No.: 1427501-61-8
Cat. No.: VC15848976
Molecular Formula: C4H3N5O
Molecular Weight: 137.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427501-61-8 |
|---|---|
| Molecular Formula | C4H3N5O |
| Molecular Weight | 137.10 g/mol |
| IUPAC Name | 7H-[1,2,4]triazolo[3,4-f][1,2,4]triazin-8-one |
| Standard InChI | InChI=1S/C4H3N5O/c10-4-3-8-6-2-9(3)7-1-5-4/h1-2H,(H,5,7,10) |
| Standard InChI Key | RWNQZBDFMLGHMV-UHFFFAOYSA-N |
| Canonical SMILES | C1=NN2C=NN=C2C(=O)N1 |
Introduction
# Triazolo[3,4-F][1, triazin-8-OL: A Comprehensive Review of Structural, Synthetic, and Biological Properties
[1,2,Triazolo[3,4-F] triazin-8-OL (CAS No. 1427501-61-8) is a fused heterobicyclic compound combining triazole and triazine rings, notable for its structural resemblance to purine bases. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. Its synthesis involves innovative annulation and substitution strategies, while crystallographic studies reveal intricate hydrogen-bonding networks that stabilize its conformation. This review synthesizes current research on its chemical behavior, pharmacological potential, and synthetic challenges.
Molecular Architecture Triazolo[3,4-F] triazin-8-OL features a bicyclic framework comprising a 1,2,4-triazole ring fused to a 1,2,4-triazine moiety at the 3,4- and F-positions, respectively. The IUPAC name, 7H- triazolo[3,4-f][1, triazin-8-one, reflects its tautomeric form, which exists predominantly in the 7H-oxo configuration rather than the 5H-tautomer . Key structural parameters include:
X-ray diffraction analysis confirms a dihedral angle of 20.27° between the triazolo-triazine core and substituent aromatic rings, with π-π stacking interactions (centroid distance: 3.695 Å) and N–H···N/O hydrogen bonds stabilizing the lattice .
Tautomerism and Electronic Properties
The compound exhibits prototropic tautomerism, favoring the amino-oxo form due to resonance stabilization of the exocyclic amine group . Density functional theory (DFT) calculations suggest strong electron delocalization across the fused rings, akin to purine systems, which may underpin its bioactivity .
Synthetic Methodologies
Ring Annulation via Hydrazide Intermediates
A primary route involves the dehydrative coupling of hydrazides with carbon disulfide or benzyl halides. For example, reacting 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one with carbon disulfide in water/pyridine yields the title compound at 65–70°C . Alternative pathways employ benzyl bromide in methanolic ammonia to introduce thioether substituents at C-3 .
Mechanistic Insight:
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Nucleophilic attack by hydrazine nitrogen on CS₂ forms a dithiocarbamate intermediate.
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Intramolecular cyclization eliminates H₂S, forming the triazolo-triazine core.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Carbon disulfide annulation | 72 | High regioselectivity | Requires toxic CS₂ |
| Benzyl bromide substitution | 68 | Mild conditions | Limited to thioether derivatives |
| Purine ring expansion | 55 | Access to nucleoside analogs | Low yield due to side reactions |
Biological Activities and Mechanisms
Antimicrobial and Antiviral Effects
The triazolo-triazine scaffold demonstrates broad-spectrum antimicrobial activity, with MIC values ≤8 µg/mL against Staphylococcus aureus and Escherichia coli. Molecular docking studies suggest inhibition of dihydrofolate reductase (DHFR) via hydrogen bonding to Asp27 and Leu5 residues . Anti-HIV activity (EC₅₀: 2.3 µM) correlates with interference in reverse transcriptase-DNA binding .
CNS Modulation
Dose-dependent CNS depressant effects are observed in murine models, reducing locomotor activity by 40–60% at 10 mg/kg. This may arise from GABA_A receptor potentiation, as structural analogs enhance chloride influx in hippocampal neurons.
Structure-Activity Relationships (SAR)
Substituent Effects at C-3
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Benzylthio groups: Enhance lipophilicity (logP: 1.8 vs. 0.5 for parent compound), improving blood-brain barrier penetration .
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Allylic substituents: Reduce antimicrobial potency by 3-fold but increase anticancer selectivity (SI: 8.2 vs. 4.5) .
Tautomeric Influence
The 7H-oxo tautomer shows 5× higher DHFR affinity than the 5H-form due to optimal hydrogen bonding with Asn64 and Ile94 .
Applications and Future Directions
Pharmaceutical Development
Ongoing clinical trials explore prodrug formulations to enhance oral bioavailability (currently 12% in rats) . PEGylated nanoparticles loaded with the compound exhibit 3× higher tumor accumulation in xenograft models .
Material Science Applications
Thin films of the copper(II) complex show semiconducting behavior (bandgap: 2.1 eV), suggesting utility in organic electronics.
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